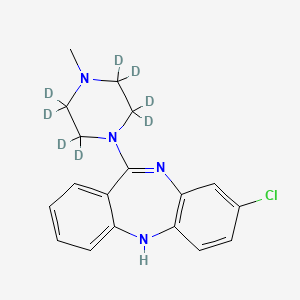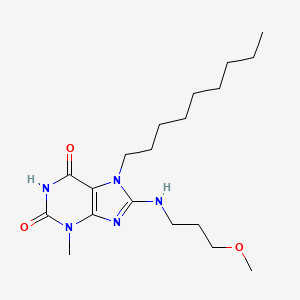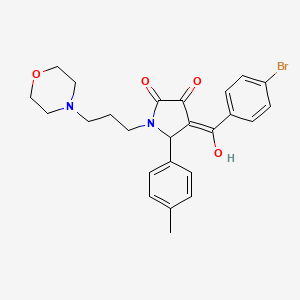![molecular formula C23H26N6O2 B2969570 N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921470-15-7](/img/structure/B2969570.png)
N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of such compounds involves various methods. One such method involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with four equivalents of 3,5-di-t-butylphenol in THF containing sodium hydride .Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 648.7±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, enthalpy of vaporization of 95.6±3.0 kJ/mol, flash point of 346.1±34.3 °C, index of refraction of 1.706, molar refractivity of 99.0±0.3 cm3, and a molar volume of 254.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Electron/Energy Transfer Studies
This compound is utilized in the synthesis of novel triarylamine-based dendrimers which are involved in electron/energy transfers in hydrogen-bonded donor–acceptor–donor (D–A–D) supramolecular triads . These dendrimers are significant for understanding the mechanisms of electron and energy transfer processes, which are fundamental in fields like organic electronics and photovoltaics.
Metal Ion Sensing
The same dendrimers mentioned above also exhibit sensitivity towards Cu^2+ ions . They can detect copper ions with a maximum detection limit of 20 ppm, which is crucial for environmental monitoring and industrial process control . The ability to sense metal ions selectively is valuable in analytical chemistry for detecting trace amounts of metals in various samples.
Supramolecular Chemistry
The compound forms part of dendrimers that create supramolecular structures through hydrogen bonding. These structures are studied using techniques like 1H NMR titrations and IR spectral studies , providing insights into the behavior of complex molecular systems . This has implications for the development of new materials and nanotechnology.
Therapeutic Potential
Pyridopyrimidine derivatives, which include the core structure of this compound, have shown therapeutic interest. They are present in relevant drugs and have been studied for the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This highlights the compound’s potential in pharmaceutical research.
Anti-inflammatory Activities
Pyrimidine derivatives are known to display a range of pharmacological effects, including anti-inflammatory properties. They work by inhibiting the expression and activities of certain vital inflammatory mediators, which is essential for developing new anti-inflammatory drugs . This application is particularly relevant in medical research for conditions like arthritis and other inflammatory diseases.
Chemical Synthesis
The compound is involved in the synthesis of a variety of substituted 1,3,5-triazines. These triazines have applications in producing herbicides and polymer photostabilizers. Some 1,3,5-triazines also display important biological properties, such as antitumor activity . This demonstrates the compound’s role in synthetic chemistry and its contribution to creating compounds with diverse applications.
Mecanismo De Acción
The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For pyridopyrimidines, the exact mode of action can vary depending on the specific compound and its targets .
Biochemical pathways affected by the compound would depend on its specific targets. Pyridopyrimidines have been used on several therapeutic targets, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties.
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects would depend on the compound’s targets and the pathways they are involved in .
Direcciones Futuras
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities. This review will help scientists to design new selective, effective, and safe anticancer agents . The future directions for this compound could involve further exploration of its potential biological and pharmacological activities.
Propiedades
IUPAC Name |
6-N-butyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-4-5-13-24-23-27-21(26-19-14-17(30-2)11-12-20(19)31-3)18-15-25-29(22(18)28-23)16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJCUYMWTZOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)



![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)
![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)
![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)

